molecular formula C13H12N2O3S B046171 5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester CAS No. 113508-94-4

5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester

Cat. No. B046171
M. Wt: 276.31 g/mol
InChI Key: PCKNOZQFVUGRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester is a chemical compound that has garnered significant attention in the field of scientific research. It is a heterocyclic organic compound that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been suggested that it induces apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest in cancer cells, inhibit the activity of certain kinases involved in cell signaling pathways, and induce the expression of pro-apoptotic proteins. Additionally, it has been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines at low concentrations. Additionally, it has been shown to have low toxicity in normal cells. One of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential applications in combination therapy with other anticancer drugs. Additionally, it would be interesting to investigate its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester is a promising compound that has shown potent anticancer activity and other beneficial biochemical and physiological effects. Its synthesis method has been achieved using various methods, and it has been extensively studied for its potential applications in medicinal chemistry. While there are limitations to its use in lab experiments, there are several future directions for research that could further elucidate its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has been achieved using various methods. One of the most common methods is the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetophenone to yield the final product. Other methods of synthesis include the reaction of 2-aminothiophenol with ethyl 2-bromo-3-oxobutanoate and the reaction of 2-aminothiophenol with ethyl 2-bromo-3-phenylpropanoate.

Scientific Research Applications

5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Additionally, it has been shown to have antibacterial and antifungal properties.

properties

CAS RN

113508-94-4

Product Name

5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

ethyl 8-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C13H12N2O3S/c1-3-18-12(16)8-7-15-11-9(17-2)5-4-6-10(11)19-13(15)14-8/h4-7H,3H2,1-2H3

InChI Key

PCKNOZQFVUGRDR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN2C3=C(C=CC=C3SC2=N1)OC

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=CC=C3SC2=N1)OC

synonyms

5-METHOXYIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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